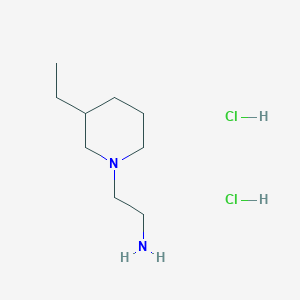

2-(3-Ethylpiperidin-1-yl)ethan-1-amine dihydrochloride

描述

属性

IUPAC Name |

2-(3-ethylpiperidin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-2-9-4-3-6-11(8-9)7-5-10;;/h9H,2-8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBHEEAXHFZCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN(C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Reductive Amination

This method is widely used for constructing the ethan-1-amine linkage on the piperidine ring:

- Starting materials: 3-ethylpiperidine and an appropriate aldehyde or ketone (e.g., acetaldehyde).

- Reaction conditions: The mixture is dissolved in a suitable solvent such as methanol or ethanol, with catalytic amounts of acid (e.g., acetic acid).

- Reductive agent: Sodium triacetoxyborohydride or sodium cyanoborohydride is added dropwise under inert atmosphere.

- Procedure: The mixture is stirred at room temperature or slightly elevated temperatures (~25–40°C) until completion, monitored via TLC or HPLC.

- Isolation: The product is purified by extraction and chromatography, then converted to the dihydrochloride salt by treatment with hydrogen chloride in an organic solvent like dioxane or ethanol.

Nucleophilic Substitution and Alkylation

Another common route involves alkylation of piperidine with haloalkanes:

- Starting material: 3-ethylpiperidine.

- Alkylating agent: Ethyl halides (e.g., ethyl bromide or chloride).

- Reaction conditions: Reflux in a polar aprotic solvent such as acetonitrile or DMF.

- Outcome: Formation of N-alkylated piperidine derivatives.

- Amine introduction: Subsequent reaction with ammonia or amines to form the ethan-1-amine chain.

- Salt formation: Treatment with HCl gas or hydrochloric acid solution yields the dihydrochloride salt.

Data Table Summarizing Preparation Methods

Research Findings and Notes

Reaction Optimization: Temperature, solvent choice, and reagent equivalents significantly influence yield and purity. For example, reductive amination reactions performed at room temperature with sodium triacetoxyborohydride are optimal for minimizing by-products.

Purification Techniques: Chromatography (silica gel or preparative HPLC) is essential for isolating the target compound with high purity, especially when dealing with complex reaction mixtures.

Salt Formation: The dihydrochloride salt is typically obtained by bubbling HCl gas into the free base or dissolving the free base in anhydrous organic solvents followed by acid addition, which stabilizes the compound and enhances solubility.

Safety and Handling: Reactions involving halogenated compounds, reducing agents, and acids require appropriate safety measures, including inert atmospheres and proper waste disposal.

化学反应分析

Types of Reactions

2-(3-Ethylpiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amines with various functional groups.

科学研究应用

Medicinal Chemistry

2-(3-Ethylpiperidin-1-yl)ethan-1-amine dihydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses :

- Antidepressants : The compound has been studied for its effects on neurotransmitter systems, particularly those involved in mood regulation.

- Analgesics : Research indicates its potential in pain management therapies due to its interaction with pain pathways.

Biological Studies

This compound serves as a valuable tool in biological research, particularly in the study of receptor interactions and enzyme activity.

Applications in Biology :

- Receptor Binding Studies : It is used to explore the binding affinities of various receptors, providing insights into drug-receptor interactions.

- Synthesis of Bioactive Compounds : Researchers utilize it as a precursor for synthesizing other biologically active molecules, expanding its utility in pharmacological studies.

Case Study 1: Antidepressant Activity

A study conducted by researchers at a prominent university explored the antidepressant-like effects of this compound in rodent models. The findings suggested that the compound significantly reduced depressive behaviors when administered at specific dosages, indicating its potential as a novel antidepressant agent.

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of this compound. In pain models, it demonstrated efficacy comparable to established analgesics, suggesting that it may offer a new approach to pain management without the side effects commonly associated with traditional opioids.

Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants, Analgesics | Significant reduction in depressive behaviors; analgesic efficacy |

| Biological Research | Receptor binding studies, synthesis of bioactive compounds | Valuable insights into drug-receptor interactions |

作用机制

The mechanism of action of 2-(3-Ethylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 2-(3-Ethylpiperidin-1-yl)ethan-1-amine dihydrochloride with structurally analogous dihydrochloride salts of ethanamine derivatives:

*Calculated based on structural analysis.

Key Observations:

Azetidine-based analogs (e.g., ) have smaller rings, which may reduce steric hindrance and improve binding kinetics in drug-receptor interactions .

Halogenated pyridine derivatives (e.g., ) exhibit higher polarity and may serve as intermediates in antiviral or antibacterial agents .

Physicochemical Data :

生物活性

2-(3-Ethylpiperidin-1-yl)ethan-1-amine dihydrochloride, with the CAS number 1803599-04-3, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and is often utilized in medicinal chemistry and pharmacological studies due to its structural properties and reactivity.

The compound appears as a white crystalline powder, soluble in water and ethanol. Its synthesis typically involves the reaction of 3-ethylpiperidine with ethylene diamine, followed by purification steps to yield the dihydrochloride salt form . The unique ethyl substitution on the piperidine ring is significant as it influences both chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with various molecular targets. This interaction can modulate receptor or enzyme activity, leading to diverse biological effects depending on the target pathways involved.

Biological Activities

Research indicates that this compound may exhibit several pharmacological properties:

Research Findings

Several studies have explored the biological implications of compounds related to this compound. For instance:

- High-throughput Screening : In a study focusing on autophagy inducers, compounds structurally related to this compound were identified as 'hits', indicating their potential role in cellular protective mechanisms .

- Cytotoxicity Studies : Some derivatives have been evaluated for cytotoxicity against various cell lines, revealing that while they may be effective against certain targets, they also exhibit varying degrees of toxicity .

- Inhibition Studies : The compound's interaction with protein methyltransferases has been studied, with findings indicating that modifications in structure can significantly alter inhibitory potency against these enzymes .

Data Table: Summary of Biological Activities

Case Studies

While specific case studies directly involving this compound are sparse, related compounds have demonstrated significant biological activities:

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 2-(3-Ethylpiperidin-1-yl)ethan-1-amine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential alkylation and amination steps. A common approach includes:

- Step 1 : Alkylation of 3-ethylpiperidine with a haloethylamine derivative (e.g., chloroethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine intermediate.

- Step 2 : Acidic workup (e.g., HCl in ethanol) to precipitate the dihydrochloride salt.

- Critical Factors : Temperature control (<50°C) prevents decomposition, while anhydrous conditions minimize side reactions. Yield optimization requires stoichiometric balancing of reagents and pH monitoring during salt formation .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the piperidine ring substitution pattern and ethyl/amine group integration.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₉H₂₁N₂·2HCl).

- X-ray Crystallography : Resolves crystal structure and hydrogen bonding in the dihydrochloride form .

- HPLC with UV Detection : Quantifies purity (>98%) using reverse-phase columns (C18) and aqueous/organic mobile phases .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer :

- Handling : Use nitrile gloves, sealed goggles, and fume hoods to avoid inhalation/contact. The compound’s hygroscopic nature necessitates desiccated storage.

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before transferring to licensed hazardous waste facilities. Solid waste should be incinerated under controlled conditions .

Advanced Research Questions

Q. How does this compound interact with biological targets such as neurotransmitter transporters?

- Methodological Answer :

- In Silico Docking : Molecular modeling (e.g., AutoDock Vina) predicts binding affinity to equilibrative nucleoside transporters (ENTs) or G-protein-coupled receptors (GPCRs) via piperidine-amine interactions.

- In Vitro Assays : Competitive inhibition studies using radiolabeled ligands (e.g., ³H-adenosine for ENTs) quantify IC₅₀ values. Contradictions in binding data may arise from pH-dependent protonation states of the amine groups .

Q. How can researchers resolve contradictory data on its pharmacokinetic properties (e.g., solubility vs. bioavailability)?

- Methodological Answer :

- Solubility Enhancement : Co-solvency (e.g., PEG-400) or salt screening (e.g., besylate vs. dihydrochloride) improves aqueous solubility.

- Bioavailability Studies : Compare oral vs. intravenous administration in rodent models, using LC-MS/MS for plasma concentration analysis. Contradictions often stem from interspecies metabolic differences or formulation excipients .

Q. What strategies optimize its stability in long-term storage for reproducible experiments?

- Methodological Answer :

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) to counteract hygroscopicity.

- Stability Monitoring : Periodic HPLC analysis tracks degradation products (e.g., ethylpiperidine oxide) over ≥5 years .

Q. How does structural modification (e.g., deuterium labeling) impact its metabolic profile?

- Methodological Answer :

- Deuterium Incorporation : Synthesize deuterated analogs (e.g., ²H-labeled ethyl group) to study hepatic CYP450 metabolism via LC-HRMS.

- Metabolite Identification : Compare fragmentation patterns in MS/MS to map oxidation sites (e.g., piperidine ring vs. ethyl chain) .

Data Contradiction Analysis

Q. How to address discrepancies in reported receptor binding affinities across studies?

- Methodological Answer :

- Assay Standardization : Validate receptor source (e.g., human vs. murine) and buffer composition (e.g., Mg²⁺/ATP levels).

- Control Experiments : Include reference ligands (e.g., histamine for H₁ receptor studies) to normalize inter-lab variability.

- Meta-Analysis : Use statistical tools (e.g., Prism) to aggregate data and identify outliers due to methodological biases .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。